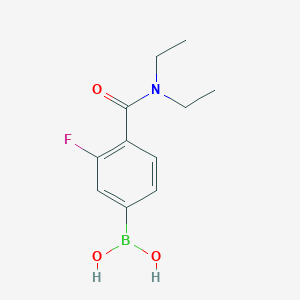
3-Fluoro-2-methoxypyridine
Übersicht
Beschreibung
3-Fluoro-2-methoxypyridine is a chemical compound with the molecular formula C6H6FNO . It is used for research and development purposes .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as this compound, has been a topic of interest in recent years . Various methods have been developed, including the Umemoto reaction and the Balts-Schiemann reaction . These methods allow for the synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles .Molecular Structure Analysis
The molecular structure of this compound consists of a pyridine ring with a fluorine atom at the 3-position and a methoxy group at the 2-position . The molecular weight of this compound is 127.116 g/mol .Physical and Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm3 and a boiling point of 139.4±20.0 °C at 760 mmHg . Its flash point is 38.1±21.8 °C .Wissenschaftliche Forschungsanwendungen
Deprotometalation and Functionalization : 3-Fluoro-2-methoxypyridine has been used in studies focusing on the deprotometalation of substituted pyridines. A study by Hedidi et al. (2016) explored the efficient functionalization of various methoxy- and fluoro-pyridines. In this context, this compound demonstrated notable reactivity, leading to interesting regioselectivities, which are crucial in the synthesis of complex molecules (Hedidi et al., 2016).
Synthesis of Fluoropyridines : Research by Kuduk et al. (2005) presented an efficient method for synthesizing fluoropyridines, including derivatives similar to this compound. This study highlighted the versatility of fluoro-substituted pyridines in various chemical transformations (Kuduk et al., 2005).
Pharmaceutical Development : Schroeder et al. (2009) described the discovery of a selective and orally efficacious inhibitor of the Met kinase superfamily, incorporating a structure similar to this compound. This compound showed promise in clinical trials, demonstrating the potential pharmaceutical applications of such compounds (Schroeder et al., 2009).
Cognition Enhancing Drugs : Pesti et al. (2000) utilized 2-Fluoro-4-methylpyridine, closely related to this compound, in the synthesis of a cognition enhancer drug candidate. This research underscores the potential of fluoro-substituted pyridines in developing neurological therapeutic agents (Pesti et al., 2000).
Medical Imaging Applications : A study by Carroll et al. (2007) focused on the use of fluoropyridines, such as this compound, in medical imaging, particularly in Positron Emission Tomography. This research highlights the importance of such compounds in diagnostic techniques (Carroll et al., 2007).
Antitumor Agents : Tsuzuki et al. (2004) explored the synthesis and structure-activity relationships of novel compounds, including those related to this compound, as antitumor agents. This study demonstrates the potential of such compounds in cancer therapy (Tsuzuki et al., 2004).
Safety and Hazards
Wirkmechanismus
Target of Action
3-Fluoro-2-methoxypyridine is a type of fluoropyridine . Fluoropyridines are known for their interesting and unusual physical, chemical, and biological properties . They are often used in the synthesis of various biologically active compounds . .
Mode of Action
Fluoropyridines, in general, are known for their reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This could influence how this compound interacts with its targets.
Biochemical Pathways
Fluoropyridines are often used in the synthesis of various biologically active compounds , suggesting that they may play a role in a variety of biochemical pathways.
Result of Action
Given the compound’s potential use in the synthesis of various biologically active compounds , it can be inferred that its action could result in a range of biological effects.
Biochemische Analyse
Biochemical Properties
3-Fluoro-2-methoxypyridine plays a significant role in biochemical reactions, particularly as an inhibitor of the enzyme dihydroorotase. Dihydroorotase catalyzes the conversion of dihydroorotate to orotic acid, a crucial step in the pyrimidine biosynthesis pathway. This compound inhibits the activity of dihydroorotase at micromolar concentrations, binding with high affinity to the ribose binding site on the enzyme . This inhibition disrupts the pyrimidine biosynthesis pathway, affecting the production of nucleotides essential for DNA and RNA synthesis.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by inhibiting dihydroorotase, leading to a decrease in pyrimidine nucleotide levels. This reduction affects cell proliferation, as nucleotides are essential for DNA replication and cell division. Additionally, this compound impacts cell signaling pathways and gene expression by altering the availability of nucleotides required for these processes . The compound’s influence on cellular metabolism is also notable, as it disrupts the balance of nucleotide pools within the cell.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to the ribose binding site of dihydroorotase, leading to enzyme inhibition. This binding prevents the conversion of dihydroorotate to orotic acid, thereby disrupting the pyrimidine biosynthesis pathway . Additionally, this compound may influence gene expression by altering the availability of nucleotides required for transcription and replication processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that this compound has an elimination half-life of approximately 2 hours in both rats and humans . This relatively short half-life suggests that the compound’s effects may diminish over time, necessitating repeated administration to maintain its inhibitory action on dihydroorotase. Long-term studies in vitro and in vivo have indicated that prolonged exposure to this compound can lead to sustained inhibition of pyrimidine biosynthesis, affecting cellular proliferation and function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits dihydroorotase without causing significant toxicity. At higher doses, toxic or adverse effects may be observed, including disruptions in cellular metabolism and nucleotide balance . Threshold effects have been noted, where a minimum concentration of this compound is required to achieve significant enzyme inhibition. These dosage-dependent effects highlight the importance of optimizing the dosage to balance efficacy and safety in biochemical applications.
Metabolic Pathways
This compound is involved in metabolic pathways related to pyrimidine biosynthesis. The compound interacts with dihydroorotase, inhibiting the conversion of dihydroorotate to orotic acid . This inhibition affects the overall metabolic flux within the pyrimidine biosynthesis pathway, leading to changes in metabolite levels. Additionally, this compound may interact with other enzymes and cofactors involved in nucleotide metabolism, further influencing cellular metabolic processes.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cell, this compound can accumulate in specific compartments, influencing its localization and activity. The distribution of the compound within tissues may also vary, affecting its overall efficacy and impact on biochemical processes.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its interaction with dihydroorotase suggests localization within the cytoplasm, where pyrimidine biosynthesis occurs. The precise localization of this compound within cells can influence its inhibitory action on dihydroorotase and other biomolecules, affecting overall cellular function.
Eigenschaften
IUPAC Name |
3-fluoro-2-methoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FNO/c1-9-6-5(7)3-2-4-8-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXFISDIRIAWCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90660511 | |
| Record name | 3-Fluoro-2-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
884494-69-3 | |
| Record name | 3-Fluoro-2-methoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90660511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-fluoro-2-methoxypyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

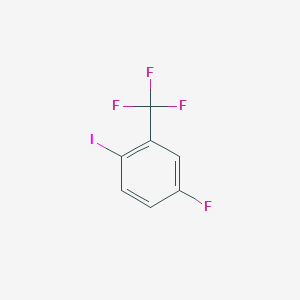


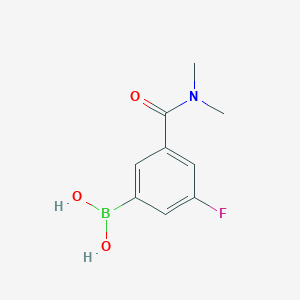
![1-[4-Nitro-3-(trifluoromethyl)phenyl]piperidine-3-carboxylic acid](/img/structure/B1387901.png)
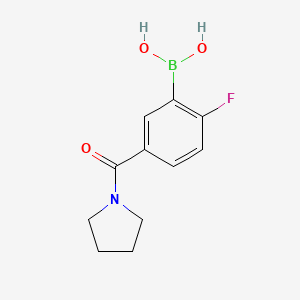
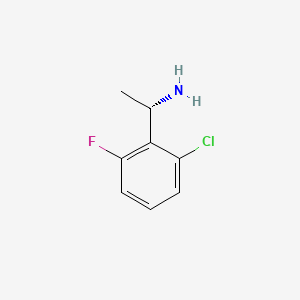
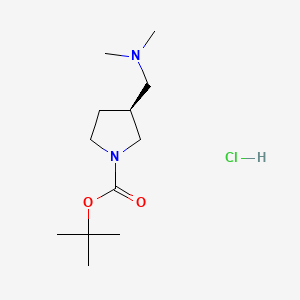
![N-[2-Fluoro-4-(methylsulfonyl)phenyl]piperidin-4-amine hydrochloride](/img/structure/B1387910.png)
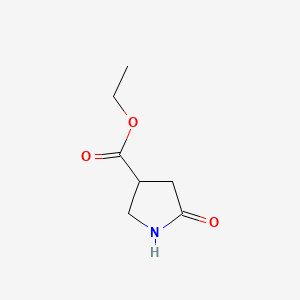
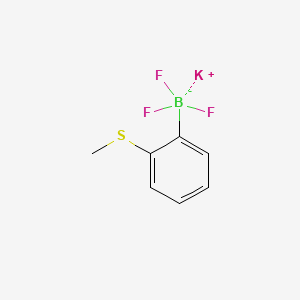
![1-[2-Fluoro-4-(methylsulfonyl)phenyl]-3-methylpiperazine](/img/structure/B1387915.png)
